(R)-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide
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Overview
Description
®-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidyl group, a sulfamoyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidyl derivative, followed by the introduction of the sulfamoyl group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfamoyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, ®-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide include other benzamide derivatives, piperidyl compounds, and sulfamoyl-containing molecules. Examples include:
- N-(4-Piperidyl)benzamide
- 2-Methyl-N-(4-sulfamoylphenyl)benzamide
- 4-(N-(1-(4-Piperidyl)ethyl)sulfamoyl)benzoic acid
Uniqueness
What sets ®-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H29N3O3S |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-methyl-N-[2-methyl-4-(1-piperidin-4-ylethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H29N3O3S/c1-15-6-4-5-7-20(15)22(26)24-21-9-8-19(14-16(21)2)29(27,28)25-17(3)18-10-12-23-13-11-18/h4-9,14,17-18,23,25H,10-13H2,1-3H3,(H,24,26) |
InChI Key |
TWPYJYJWHBNOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3CCNCC3)C |
Origin of Product |
United States |
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